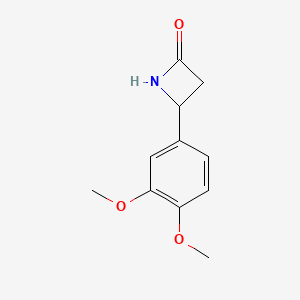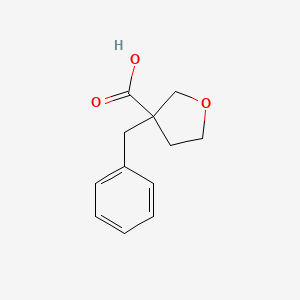
3-Benzyloxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyloxolane-3-carboxylic acid is an organic compound with the molecular formula C12H14O3. It belongs to the class of oxolane carboxylic acids, characterized by a five-membered oxolane ring fused with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Benzyloxolane-3-carboxylic acid can be synthesized through several methods:
Oxidation of Benzyl Alcohols: One common method involves the oxidation of benzyl alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Grignard Reaction: Another method involves the reaction of benzylmagnesium chloride with ethyl oxalate, followed by hydrolysis to yield the desired carboxylic acid.
Hydrolysis of Nitriles: The hydrolysis of benzyl cyanide in the presence of strong acids or bases can also produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form benzyl oxolane dicarboxylic acid using strong oxidizing agents.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Benzyl oxolane dicarboxylic acid.
Reduction: Benzyl oxolane alcohol.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
3-Benzyloxolane-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-benzyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic regions of proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Benzyloxolane-3-carboxylic acid is unique due to its specific structural features, including the oxolane ring and the benzyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-benzyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c13-11(14)12(6-7-15-9-12)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) |
InChI Key |
NYPKWCFGOPTYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


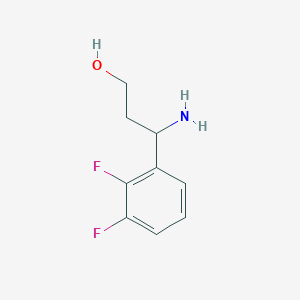
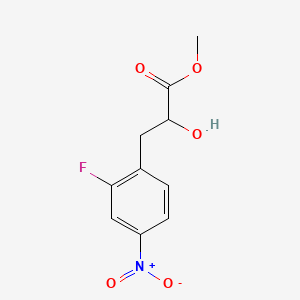
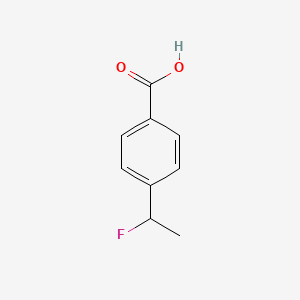

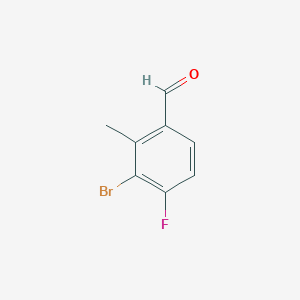
![Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13558602.png)
![methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B13558606.png)
![N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride](/img/structure/B13558610.png)
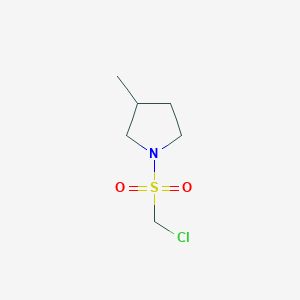

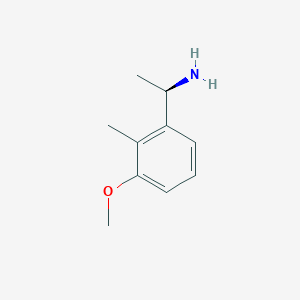
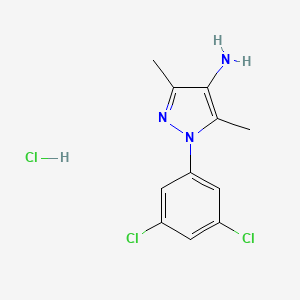
![6,6-Difluorospiro[3.6]decan-5-one](/img/structure/B13558642.png)
